molecular formula C7H6Br2FN B3025559 2,6-Dibromo-3-fluoro-4-methylaniline CAS No. 1000576-48-6

2,6-Dibromo-3-fluoro-4-methylaniline

Cat. No. B3025559
M. Wt: 282.94 g/mol
InChI Key: NCWXWVWAGZEBDB-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluoro-4-methylaniline is a chemical compound with the molecular formula C7H6Br2FN . It is used as a coupling reagent in spectrophotometric determination of carbaryl in various environmental samples . It also undergoes Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one during the synthesis of dinuclear dichlorotitanium complexes .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-3-fluoro-4-methylaniline consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one methylamine group . The exact positions of these substituents can be inferred from the name of the compound.


Chemical Reactions Analysis

2,6-Dibromo-3-fluoro-4-methylaniline is known to participate in Suzuki-coupling reactions with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one . This reaction is used in the synthesis of dinuclear dichlorotitanium complexes .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dibromo-3-fluoro-4-methylaniline is 282.94 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Structural Analysis

The crystal and molecular structure of closely related compounds to 2,6-Dibromo-3-fluoro-4-methylaniline has been a subject of research, providing insights into their molecular arrangements. For instance, studies on 2,6-dibromo-3-chloro-4-fluoroaniline have revealed classical intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions within the crystal structure, contributing to our understanding of such compounds' structural chemistry (Betz, 2015).

Metabolic Pathways

Research on the metabolism of halogenated anilines, including compounds similar to 2,6-Dibromo-3-fluoro-4-methylaniline, has provided valuable insights into their biotransformation. Studies have identified various metabolites resulting from side-chain hydroxylation, N-hydroxylation, and the formation of azoxy, azo, and hydrazo derivatives. These findings are crucial for understanding the environmental and biological interactions of such compounds (Boeren et al., 1992).

Hybridization Probes

Innovative applications in biochemistry include the use of fluorinated anilines as components in hybridization probes. Studies have shown that certain fluorinated anilines can form mercury-mediated base pairs with increased duplex stability, making them valuable tools in molecular biology and genetics research (Aro-Heinilä, Lönnberg, & Virta, 2019).

Environmental Toxicology

The impact of fluorinated anilines on environmental species has been explored through metabonomic assessments. For example, studies on the earthworm Eisenia veneta exposed to various xenobiotics, including 2-fluoro-4-methylaniline, have led to the identification of novel endogenous biomarkers. This research enhances our understanding of xenobiotic toxicity and its mechanisms (Bundy et al., 2002).

Polymerization Catalysis

Research into the catalytic properties of compounds related to 2,6-Dibromo-3-fluoro-4-methylaniline has shown their potential in facilitating high-temperature polymerizations. Such catalysts have demonstrated thermal robustness and enhanced activity, contributing to advancements in polymer science and engineering (Rhinehart, Mitchell, & Long, 2014).

Safety And Hazards

While specific safety and hazard information for 2,6-Dibromo-3-fluoro-4-methylaniline was not found, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2,6-dibromo-3-fluoro-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWXWVWAGZEBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275689
Record name 2,6-Dibromo-3-fluoro-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3-fluoro-4-methylaniline

CAS RN

1000576-48-6
Record name 2,6-Dibromo-3-fluoro-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000576-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-3-fluoro-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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